6-Bromo-5-nitro-1H-indazole is a heterocyclic organic compound that belongs to the indazole family, characterized by its unique structure and diverse biological activities. This compound is notable for its bromine atom at the 6th position and a nitro group at the 5th position of the indazole ring, making it an important intermediate in medicinal chemistry and various scientific applications.
The compound is cataloged under several databases, including PubChem and DrugBank, where detailed chemical information can be found. Its unique molecular structure and properties have made it a subject of interest in both academic and industrial research.
6-Bromo-5-nitro-1H-indazole falls under the category of organic compounds, specifically classified as an indazole. Indazoles are known for their various derivatives, which exhibit significant biological activities, including potential pharmaceutical applications.
The synthesis of 6-bromo-5-nitro-1H-indazole can be achieved through various methods, primarily involving bromination and nitration reactions. A common synthetic route includes:
A specific synthesis process involves:
This method reportedly yields high purity with minimal side products, making it suitable for industrial production .
The molecular formula of 6-bromo-5-nitro-1H-indazole is .
This structure indicates a complex arrangement that contributes to its reactivity and biological interactions .
6-Bromo-5-nitro-1H-indazole can participate in several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action of 6-bromo-5-nitro-1H-indazole involves its interaction with biological targets, particularly enzymes related to nitric oxide synthase. This interaction may lead to modulation of nitric oxide production, which plays a significant role in various physiological processes.
Research indicates that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, suggesting that 6-bromo-5-nitro-1H-indazole may also possess similar biological activities .
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. It is essential to handle it with care due to potential hazardous effects associated with its bromine and nitro groups .
6-Bromo-5-nitro-1H-indazole has several notable applications:
Regioselective functionalization of the indazole scaffold is critical for accessing 6-bromo-5-nitro-1H-indazole. A patented method uses 5-nitro-1H-indazole as the starting material, dissolved in N,N-dimethylformamide (DMF), with bromine added dropwise at -4°C to -5°C under nitrogen protection. The reaction proceeds through controlled bromination at the C6 position, followed by warming to 35°C–40°C for 10–12 hours, achieving a 95% yield of the target compound. High-performance liquid chromatography (HPLC) monitors residual starting material (<0.16%) for reaction completion [2].
Alternative approaches leverage N-bromosuccinimide (NBS) in DMF at 80°C for C7 bromination of 4-substituted indazoles. Electron-donating groups (e.g., methyl or methoxy) at the C4 position enhance regioselectivity, yielding 77%–84% monobrominated product, while electron-withdrawing groups (e.g., nitro) reduce efficiency to 17%. Density functional theory (DFT) calculations rationalize this by identifying C5/C7 as nucleophilic attack sites, with steric factors favoring C7 substitution [6].
Table 1: Regioselective Bromination Optimization
Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
5-Nitro-1H-indazole | Br₂ | DMF | -5 to 40 | 95 | C6-Bromination |
4-Tosyl-1H-indazole | NBS (1.1 eq) | DMF | 80 | 84 | C7-Bromination |
4-Nitrobenzenesulfonamide-indazole | NBS (1.1 eq) | DMF | 80 | 17 | C7-Bromination |
Palladium-catalyzed Suzuki–Miyaura couplings enable diversification at the C7 position of 4-substituted 7-bromoindazoles. C7-bromo-4-(methylbenzenesulfonamide)-1H-indazole reacts with arylboronic acids under optimized conditions, yielding C7-arylated derivatives (moderate to good yields). Key advantages include:
Notably, C3 remains unsubstituted in these reactions, preventing competitive coupling. This method facilitates access to complex indazole-based architectures for drug discovery [6].
Table 2: Suzuki–Miyaura Coupling of C7-Bromoindazoles
C4 Substituent | Boronic Acid | Catalyst System | Yield Range (%) |
---|---|---|---|
4-Methylbenzenesulfonamide | Aryl/Heteroaryl | Pd(dppf)Cl₂/ K₂CO₃ | 60–85 |
Benzamide | Phenyl | Pd(OAc)₂/ SPhos | 70–92 |
While direct reductive cyclization routes for 6-bromo-5-nitro-1H-indazole are not detailed in the literature, classical strategies for nitro-group reduction in analogous systems provide insights. Iron/acetic acid or tin(II) chloride selectively reduces nitro groups to amines without affecting bromo substituents. Subsequent cyclization can generate fused indazole derivatives. For example:
Challenges include chemo-selectivity (avoiding dehalogenation) and optimizing ring-closure conditions for sterically hindered intermediates [8].
Microwave irradiation significantly accelerates indazole functionalization but requires careful optimization to prevent decomposition. Key findings:
Table 3: Energy-Assisted Reaction Optimization
Method | Conditions | Outcome | Limitations |
---|---|---|---|
Conventional heating | DMF, 80°C, 18 hr | 84% yield (5a) | Long reaction time |
Microwave | DMF, 120°C, 0.5 hr | Degradation | Substrate instability |
Solvent-free | KNO₃/Al₂O₃, 60°C | Not reported for target compound | Scope undefined |
Asymmetric synthesis of chiral 6-bromo-5-nitro-1H-indazole derivatives remains unexplored. However, strategies for related indazoles suggest potential pathways:
Future work should address the lack of stereocontrol near the bromo-nitro substitution pattern and develop methods for atropisomeric indazole synthesis.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8